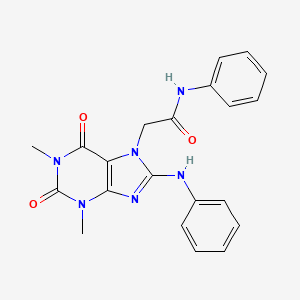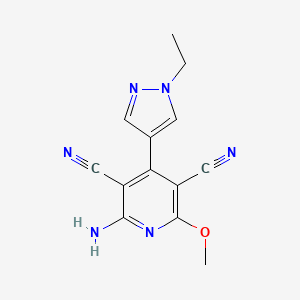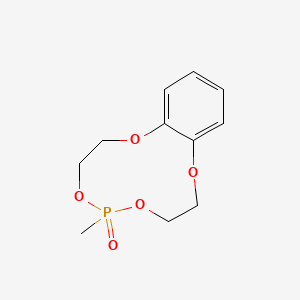![molecular formula C23H26Cl2N2O4S B4324070 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide](/img/structure/B4324070.png)
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide
Übersicht
Beschreibung
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide, also known as A-77636, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been shown to have a high affinity for the sigma-1 receptor.
Wirkmechanismus
The sigma-1 receptor is a transmembrane protein that is involved in several cellular processes, including calcium signaling, protein folding, and cell survival. 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide has a high affinity for the sigma-1 receptor and has been shown to modulate its activity. This compound has also been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. This compound has also been shown to reduce the production of reactive oxygen species, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which makes it a useful tool for studying the central nervous system. This compound is also relatively stable and has a long half-life, which makes it easier to use in experiments. However, this compound has some limitations. It has a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, this compound has a high affinity for the sigma-1 receptor, which can make it difficult to study other receptors that may be involved in the same pathway.
Zukünftige Richtungen
For the study of 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide include the development of analogs with a wider therapeutic window and the investigation of its potential interactions with other receptors.
Wissenschaftliche Forschungsanwendungen
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and Parkinson's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been investigated for its potential analgesic effects in animal models of chronic pain.
Eigenschaften
IUPAC Name |
5-(1-adamantylmethylsulfamoyl)-2,4-dichloro-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2N2O4S/c24-19-8-20(25)21(7-18(19)22(28)26-12-17-2-1-3-31-17)32(29,30)27-13-23-9-14-4-15(10-23)6-16(5-14)11-23/h1-3,7-8,14-16,27H,4-6,9-13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNCTUKSEYIPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=C(C=C(C(=C4)C(=O)NCC5=CC=CO5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4323992.png)
![4-(1,3-benzodioxol-5-yl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B4324005.png)


![3-amino-1-(1-ethyl-1H-pyrazol-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B4324014.png)
![3-bromo-6-(3-bromo-4-ethoxyphenyl)-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine](/img/structure/B4324029.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-(2-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324034.png)
![ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B4324035.png)

![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4324050.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide](/img/structure/B4324054.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide](/img/structure/B4324060.png)
methanone](/img/structure/B4324064.png)
methanone](/img/structure/B4324079.png)
